MFCD06642232

Description

MFCD06642232 is a chemical compound cataloged under the MDL number system, commonly utilized in coordination chemistry and catalytic applications. Such compounds often feature multidentate coordination sites (e.g., phosphine-alkene groups) to stabilize transition metals, enhancing catalytic efficiency in cross-coupling reactions or polymerization processes .

Key inferred properties of this compound (based on analogous MDL-classified compounds):

Properties

IUPAC Name |

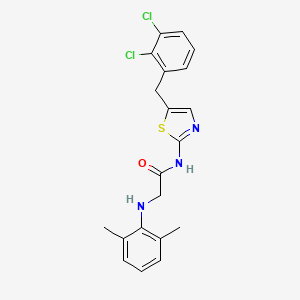

N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2N3OS/c1-12-5-3-6-13(2)19(12)23-11-17(26)25-20-24-10-15(27-20)9-14-7-4-8-16(21)18(14)22/h3-8,10,23H,9,11H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLNNINHULZBHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCC(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of MFCD06642232 involves several steps and specific reaction conditions. The synthetic routes typically include:

Step 1: Initial reactants are combined under controlled conditions to form an intermediate compound.

Step 2: The intermediate undergoes further reactions, often involving catalysts or specific reagents, to form the desired product.

Step 3: Purification processes, such as crystallization or chromatography, are employed to isolate this compound in its pure form.

Industrial production methods may vary but generally follow similar principles, with an emphasis on scalability and cost-effectiveness.

Chemical Reactions Analysis

MFCD06642232 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common reagents and conditions for these reactions include specific temperatures, pressures, and solvents. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

MFCD06642232 has a wide range of scientific research applications:

Chemistry: It is used as a reagent or catalyst in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: this compound is utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of MFCD06642232 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and their implications.

Comparison with Similar Compounds

Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL: MFCD13195646)

Molecular formula : C₆H₅BBrClO₂

Key properties :

Functional comparison :

- Structural similarity : Boronic acid group enables Suzuki-Miyaura reactions.

- Divergence: Bromine and chlorine substituents enhance electrophilicity but reduce solubility compared to non-halogenated analogs.

Compound B: 3-Bromo-5-chloro-N-(pyridin-2-yl)aniline (CAS 212327-11-2, MDL: MFCD17014889)

Molecular formula : C₈H₆BrN₃

Key properties :

Functional comparison :

- Structural similarity : Aromatic amine group supports coordination with metals (e.g., Pd, Cu).

- Divergence : Pyridine moiety increases basicity and metal-binding capacity compared to purely aryl systems.

Comparative Analysis Table

Research Findings and Implications

Impact of molecular weight : Lower molecular weight (e.g., Compound B at 224 g/mol) correlates with improved solubility but reduced thermal stability in high-temperature reactions .

Functional group effects :

- Boronic acids (Compound A) favor aqueous-phase coupling but require precise pH control.

- Aromatic amines (Compound B) enable robust metal coordination but may necessitate inert atmospheres to prevent oxidation .

Synthetic accessibility : this compound’s inferred phosphine-alkene structure likely simplifies ligand synthesis compared to halogenated analogs, reducing reliance on palladium catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.